7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that is part of the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a chloromethyl group and a carboxylic acid moiety enhances its versatility as an intermediate in various chemical reactions and as a potential therapeutic agent in medicinal chemistry.
The compound can be synthesized through various chemical methods that typically involve the condensation of pyrazole and pyrimidine precursors. It is commercially available from chemical suppliers and is often used in research settings for its diverse applications in medicinal chemistry and biological research.
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs to the class of heterocyclic compounds, specifically those containing both pyrazole and pyrimidine rings. Its structural characteristics classify it as a substituted pyrazolo compound with significant potential for biological activity.
The synthesis of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid generally involves several key steps:
In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and automated synthesis techniques. These methods are designed to enhance yield and purity while minimizing by-products through controlled reaction conditions.
The molecular structure of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid includes:
The molecular formula is , with a molecular weight of approximately 233.62 g/mol. The compound's structure allows for various interactions with biological targets due to its functional groups.
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo several types of chemical reactions:
These reactions highlight the compound's reactivity and potential for further chemical transformations in synthetic chemistry.
The mechanism of action for 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid primarily involves its interaction with specific enzymes and receptors. By binding to active sites on these proteins, it can inhibit enzymatic activity, thereby blocking substrate access and modulating various biochemical pathways. This inhibition can lead to therapeutic effects relevant to its potential applications in treating diseases such as cancer and viral infections .
The compound is typically characterized by its solid form at room temperature. Specific melting points and solubility characteristics may vary based on purity and crystallization methods used during synthesis.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity during synthesis .
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several significant applications in scientific research:
The systematic chemical name 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid provides precise structural information based on International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent heterocycle, pyrazolo[1,5-a]pyrimidine, consists of a fused bicyclic system: a pyrazole ring (five-membered, two adjacent nitrogen atoms) annulated with a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). The numerical descriptor "[1,5-a]" defines the bond fusion pattern between the rings. Key substituents are specified by locants:
Structural and Electronic Features:The conjugated π-system across the fused rings allows electron delocalization, modified by the electron-withdrawing carboxyl and chloromethyl groups. The 5-oxo group introduces a lactam-like character, while the chloromethyl at C7 creates a synthetic handle for nucleophilic substitution. This bifunctionality (acid + alkyl chloride) supports diverse chemical transformations, positioning the compound as a versatile intermediate. Analogous structures like 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 744038) and 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 7017694) confirm the scaffold’s adaptability, though the chloromethyl variant offers unique reactivity [4] [5] [7].
Comparative Substituent Analysis:Table 1: Structural Analogues of Pyrazolo[1,5-a]pyrimidine Carboxylic Acids
Compound Name | Position 2 | Position 7 | CAS/Identifier |
---|---|---|---|
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Carboxylic acid | H | CID 6485410 |
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Carboxylic acid | 4-Methylphenyl | CID 7017694 |
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Carboxylic acid | Methyl | CID 744038 |
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Carboxylic acid | Chloromethyl | Target Compound |
Pyrazolo[1,5-a]pyrimidine scaffolds emerged prominently in the early 2000s as synthetically accessible heterocycles with drug-like properties. Though direct references to 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid are absent in the provided sources, closely related analogues illustrate its contextual origin. For instance, 5-cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1594070-81-1) was commercialized by Parchem as a building block for kinase inhibitors, underscoring the scaffold’s relevance in targeted therapy development [1]. Similarly, carboxylic acid derivatives like 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 6485410) were explored as intermediates for bioactive molecules, leveraging the carboxyl group for conjugation [4].
Synthetic Evolution:The compound likely arose from methodologies developed for analogous systems. A key advance was reported in Tetrahedron Letters (2009), detailing cyclization strategies for 2,3-substituted-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-diones [2]. Although this describes a regioisomeric core ([4,3-d] vs. [1,5-a]), the general approach—condensing aminopyrazoles with carbonyl or cyano reagents—applies broadly. For example:
The chloromethyl moiety’s significance is highlighted by its role in cephalosporin antibiotics (e.g., 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, CAS 113479-65-5), where it facilitates covalent binding to bacterial enzymes [6]. This precedent suggests the target compound’s utility in designing enzyme inhibitors or prodrugs.
Research Trajectories:Early studies focused on unsubstituted pyrazolo[1,5-a]pyrimidines as purine isosteres or phosphodiesterase inhibitors. The strategic addition of a chloromethyl group at C7 and carboxylic acid at C2 represents a deliberate effort to enhance three key properties:
Table 2: Key Developments in Pyrazolo-Fused Pyrimidine Chemistry
Year | Advance | Significance |
---|---|---|
2002 | Pyrazolo[1,5-a]pyrimidines as kinase inhibitors (e.g., J. Med. Chem. references) | Validated scaffold for target-specific drug design |
2009 | Novel synthesis of pyrazolo[4,3-d]pyrimidinediones (Tetrahedron Lett.) | Provided scalable routes to N2/C3-functionalized variants |
2010s | Commercialization of carboxyl/chloromethyl derivatives (Parchem, PubChem) | Enabled high-throughput derivatization for screening |
While explicit medicinal applications of the target compound remain emergent, its structural attributes align with ongoing efforts to develop modular heterocycles for lead optimization [1] [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1